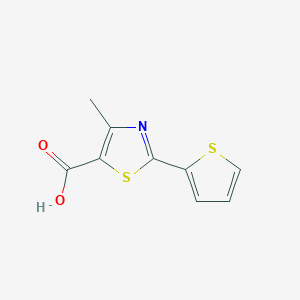

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Description

The exact mass of the compound 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMGYNWKEJBPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377128 | |

| Record name | 4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

209540-08-9 | |

| Record name | 4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-2-(2-THIENYL)THIAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid"

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic pathway for 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-halo ketone.[1][2] This guide details the preparation of key precursors, the core thiazole ring formation, and the final hydrolysis to yield the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid is a multi-step process that can be logically divided into three key stages:

-

Stage 1: Preparation of 2-Thiophenecarboxamide. This thioamide is a crucial building block for the thiazole ring. It is typically synthesized from the corresponding amide, 2-thiophenecarboxamide, which can be prepared from thiophene-2-carboxylic acid.

-

Stage 2: Preparation of Ethyl 2-chloroacetoacetate. This α-halo ketone provides the carbon backbone for the 4-methyl and 5-carboxylate substituents on the thiazole ring. It is commonly prepared by the chlorination of ethyl acetoacetate.

-

Stage 3: Hantzsch Thiazole Synthesis and Hydrolysis. The core of the synthesis involves the reaction of 2-thiophenecarboxamide with ethyl 2-chloroacetoacetate to form the ethyl ester of the target molecule.[3] Subsequent hydrolysis of the ester group yields the final 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid.

Experimental Protocols

Stage 1: Preparation of 2-Thiophenecarboxamide

This procedure outlines the conversion of 2-thiophenecarboxamide to its corresponding thioamide using Lawesson's reagent.

Protocol:

-

To a solution of 2-thiophenecarboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF) (30 mL), add Lawesson's reagent (0.6 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Dilute the residue with ethyl acetate (30 mL) and wash sequentially with 1N sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) and brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (100:1, v/v) as the eluent to afford 2-thiophenecarboxamide as a yellow solid.[3]

Stage 2: Preparation of Ethyl 2-chloroacetoacetate

This protocol describes the chlorination of ethyl acetoacetate using sulfuryl chloride.

Protocol:

-

In a reaction vessel, place ethyl acetoacetate.

-

Cool the vessel to a temperature between -5°C and 10°C.

-

Slowly add sulfuryl chloride dropwise to the cooled ethyl acetoacetate. The molar ratio of ethyl acetoacetate to sulfuryl chloride should be 1:1 to 1:1.1.[4]

-

After the addition is complete, slowly warm the mixture to 20-25°C and stir for 4 hours.[4]

-

After the reaction, slowly reduce the pressure to remove any residual acidic gas. The off-gas can be neutralized by bubbling through a sodium hydroxide solution.

-

Distill the remaining crude product under reduced pressure to obtain pure ethyl 2-chloroacetoacetate.[4]

Stage 3: Hantzsch Thiazole Synthesis and Final Hydrolysis

This stage involves the cyclocondensation to form the thiazole ester followed by hydrolysis.

Part A: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

-

Dissolve the 2-thiophenecarboxamide (1 equivalent) obtained from Stage 1 and ethyl 2-chloroacetoacetate (1.2 equivalents) in ethanol (25 mL).[3]

-

Heat the solution to reflux and maintain for 6 hours.[3]

-

After the reaction, allow the mixture to cool and then stand at 0°C for 10 hours to facilitate crystallization.

-

Collect the precipitated product by filtration.

-

Wash the filter cake with cold ethanol (10 mL) and dry under vacuum to yield ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate.[3]

Part B: Hydrolysis to 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

-

Suspend the ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate in a suitable solvent such as a mixture of ethanol and water.

-

Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3.

-

Collect the precipitated carboxylic acid by filtration.

-

Wash the solid with water and dry to obtain 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid.

Quantitative Data Summary

| Reaction Stage | Key Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| Stage 1: Preparation of 2-Thiophenecarboxamide | 2-Thiophenecarboxamide, Lawesson's reagent | THF | 4 hours | Reflux | 79% | N/A | [3] |

| Stage 2: Preparation of Ethyl 2-chloroacetoacetate | Ethyl acetoacetate, Sulfonyl chloride | Neat | 4 hours | 20-25°C | >90% | N/A | [4][5] |

| Stage 3A: Hantzsch Thiazole Synthesis (Ester formation) | 2-Thiophenecarboxamide, Ethyl 2-chloroacetoacetate | Ethanol | 6 hours | Reflux | N/A | N/A | [3] |

| Stage 3B: Hydrolysis (Final Product) | Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate | EtOH/H₂O | N/A | Reflux | >75% | >98% | [6] |

Note: N/A indicates that the specific data was not available in the cited literature. The yield for the hydrolysis step is based on a similar synthesis of 4-methylthiazole-5-carboxylic acid.

Visualized Synthetic Pathway

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. Ethyl4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

"physical and chemical properties of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. Due to the limited availability of detailed experimental data in publicly accessible literature, this document consolidates information from chemical suppliers and databases. It outlines the fundamental molecular characteristics and provides insights into general synthetic strategies applicable to this class of compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a methyl group, a thiophene ring, and a carboxylic acid functional group.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂S₂ | [1][2] |

| Molecular Weight | 225.29 g/mol | [1][2] |

| CAS Number | 209540-08-9 | [1][2] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | 233-235 °C or 240 °C | [1][2] |

| Boiling Point (Predicted) | 441.2 ± 53.0 °C | [1] |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.24 ± 0.37 | [1] |

Spectroscopic Data (Predicted)

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring, the methyl group, and the carboxylic acid proton. The thiophene protons would appear as multiplets in the aromatic region. The methyl protons would likely be a singlet, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the thiazole and thiophene rings, and the methyl carbon.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid, a sharp C=O stretching vibration, C-H stretching from the aromatic and methyl groups, and various fingerprint vibrations corresponding to the thiazole and thiophene rings.

2.4. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (225.29 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the heterocyclic rings.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid is not explicitly described in the available literature. However, general synthetic routes for thiazole-5-carboxylic acid derivatives can be adapted. A common method involves the Hantzsch thiazole synthesis.

3.1. General Synthetic Workflow (Hantzsch Thiazole Synthesis Adaptation)

The synthesis could potentially be achieved through the reaction of a thioamide with an α-haloketone or α-halo-β-ketoester. For this specific molecule, the logical precursors would be 2-thiophenecarbothioamide and an appropriate α-haloacetoacetate derivative, followed by hydrolysis of the resulting ester.

Caption: A potential synthetic workflow for the target compound.

3.2. Illustrative Experimental Protocol (General)

-

Cyclization: 2-Thiophenecarbothioamide and an equimolar amount of ethyl 2-chloroacetoacetate are refluxed in a suitable solvent such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography.

-

Work-up and Purification of Ester: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude ester is then purified, for example, by recrystallization or column chromatography.

-

Hydrolysis: The purified ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is then subjected to hydrolysis, typically by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

-

Isolation of Carboxylic Acid: After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or the involvement of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid in any signaling pathways. However, the thiazole moiety is a well-known scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The presence of both the thiazole and thiophene rings, which are common pharmacophores, suggests that this compound could be a candidate for biological screening.

Further research would be required to determine if this specific molecule interacts with any biological targets and its potential role in cellular signaling.

Conclusion

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid is a readily identifiable chemical entity with established basic physical properties. While detailed experimental characterization and biological activity data are currently scarce in the public literature, its chemical structure suggests potential for further investigation in drug discovery and materials science. The synthetic pathways to analogous compounds are well-established and could likely be adapted for the preparation of this specific molecule. This guide serves as a starting point for researchers, highlighting the existing knowledge and the significant opportunities for future research to fully elucidate the properties and potential applications of this compound.

References

- 1. 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-methyl-2-(2-thienyl)thiazole-5-carboxylic acid [stenutz.eu]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic Acid (CAS No. 209540-08-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid, identified by the CAS number 209540-08-9. While direct biological activity and detailed experimental protocols for this specific compound are not extensively documented in publicly available literature, this guide will also explore the potential therapeutic applications based on the well-established bioactivities of structurally related thiazole derivatives. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

The fundamental physicochemical properties of 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid are summarized in the tables below. This data is essential for its handling, formulation, and use in experimental settings.

Identification

| Identifier | Value |

| CAS Number | 209540-08-9 |

| Chemical Name | 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid |

| Synonyms | 2-(2-Thienyl)-4-methylthiazole-5-carboxylic acid, 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylic acid |

| Molecular Formula | C₉H₇NO₂S₂[1] |

| Molecular Weight | 225.29 g/mol [1] |

| SMILES String | Cc1nc(sc1C(O)=O)-c2cccs2[1] |

| InChI Key | DSMGYNWKEJBPKW-UHFFFAOYSA-N[1] |

Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid[1] | Sigma-Aldrich |

| Melting Point | 238-242 °C | Sigma-Aldrich[1] |

| Boiling Point (Predicted) | 441.2 ± 53.0 °C | ChemDad[2] |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | ChemDad[2] |

| pKa (Predicted) | 1.24 ± 0.37 | ChemDad[2] |

| Assay Purity | ≥97% | Sigma-Aldrich[1] |

Potential Biological Activities and Therapeutic Relevance

Direct experimental evidence for the biological activity of 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid is limited. However, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Analysis of structurally similar molecules provides insights into the potential therapeutic applications of this compound.

Xanthine Oxidase Inhibition

The thiazole carboxylic acid moiety is a key structural feature of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. Xanthine oxidase is a critical enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overproduction of uric acid can lead to its deposition in joints and tissues, causing the inflammatory condition known as gout.

The structural similarity of 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid to xanthine oxidase inhibitors suggests that it could potentially exhibit similar inhibitory activity. The proposed mechanism of action for such inhibitors involves binding to the active site of the enzyme, thereby preventing the substrate from accessing it.

Caption: Potential mechanism of action via xanthine oxidase inhibition.

Antimicrobial Activity

Thiazole derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their antimicrobial properties. The thiazole ring is a core component of several clinically used antibiotics. The presence of both a sulfur and a nitrogen atom in the ring allows for diverse chemical interactions that can disrupt microbial processes. Derivatives of 2-aminothiazole have shown activity against both Gram-positive and Gram-negative bacteria.[4][5] Furthermore, various 2-thienylthiazole derivatives have been synthesized and evaluated for their antimicrobial potential.[6]

Given its thienyl and thiazole moieties, 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid could be a candidate for antimicrobial screening.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid was not found, a general synthetic route can be proposed based on established methods for the synthesis of similar thiazole derivatives. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

A plausible synthetic pathway could involve the reaction of 2-thiophenecarbothioamide with an appropriate α-haloacetoacetate derivative, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Caption: A generalized synthetic pathway for the target compound.

Experimental Protocols

As no specific experimental studies involving 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid were identified, this section provides a generalized experimental workflow for the preliminary screening of its potential biological activities, based on the previously discussed therapeutic areas.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel chemical entity like CAS 209540-08-9.

Caption: A general experimental workflow for initial screening.

Example Protocol: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of the test compound on xanthine oxidase activity.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Methodology:

-

Prepare a stock solution of the test compound and serial dilutions to obtain a range of concentrations.

-

In a 96-well plate, add the phosphate buffer, xanthine oxidase solution, and the test compound or control (Allopurinol or vehicle).

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period.

-

Initiate the reaction by adding the xanthine substrate to each well.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over time using a microplate spectrophotometer.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid (CAS No. 209540-08-9) is a thiazole derivative with well-defined chemical and physical properties. While direct evidence of its biological activity is currently lacking in the reviewed literature, its structural features suggest potential as a xanthine oxidase inhibitor for the management of gout or as an antimicrobial agent. The information and proposed experimental workflows provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Further research is warranted to elucidate its specific biological targets and mechanism of action.

References

- 1. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of Xanthine Oxidase: Scaffold Diversity and Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier: A Technical Guide to the Multifaceted Activities of Thienyl Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The intersection of thiophene and thiazole rings in a single molecular framework has given rise to a class of compounds with a remarkable breadth of biological activities. Thienyl thiazole derivatives have emerged as a significant area of interest in medicinal chemistry due to their potent and varied pharmacological effects. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, offering a comprehensive resource for researchers engaged in drug discovery and development. The following sections detail the experimental protocols for evaluating these activities, present a consolidated view of quantitative data, and visualize the underlying molecular mechanisms.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thienyl thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Quantitative Analysis of Anticancer Potency

The in vitro anticancer activity of various thienyl thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative compounds against different cancer cell lines.

Table 1: Anticancer Activity of Thienyl Thiazole Derivatives against Breast Cancer Cell Lines

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole-4[5H]-one | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole-4[5H]-one | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| 4b | 4-Bromobenzylidene hydrazinyl-thiazole-4[5H]-one | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |

| 4b | 4-Bromobenzylidene hydrazinyl-thiazole-4[5H]-one | HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 |

| 5 | Acetoxy derivative of 4a | MCF-7 | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |

| 5 | Acetoxy derivative of 4a | HepG2 | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 |

| 4d | 3-Nitrophenylthiazolyl derivative | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |

| 4b | 4-Chlorophenylthiazolyl derivative | MDA-MB-231 | 3.52 | Sorafenib | 1.18 |

Data compiled from multiple sources.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Materials:

-

Thienyl thiazole derivatives (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)

-

RPMI-1640 medium with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1.0×10^4 cells/well and incubate for 24-48 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the thienyl thiazole derivatives in the culture medium. Replace the old medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine or Sorafenib).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

A primary mechanism through which thienyl thiazole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2][3] By blocking VEGFR-2, these compounds disrupt the tumor's blood supply, leading to starvation and inhibition of growth.

Furthermore, many thienyl thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often a consequence of VEGFR-2 inhibition and the subsequent disruption of downstream signaling pathways that promote cell survival.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Thienyl thiazole derivatives have also demonstrated significant activity against a variety of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potency of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Thienyl Thiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Thiazole 3 | S. aureus | >500 | A. fumigatus | 6.25 | Chloramphenicol | 3.125 |

| Thiophene 13 | S. aureus | 3.125 | F. oxysporum | 6.25 | ||

| Pyrazolo[1,5-a]pyrimidine 21b | S. pyogenes | >500 | A. fumigatus | 6.25 | ||

| 43a | S. aureus | 16.1 (µM) | C. albicans | - | Norfloxacin | - |

| 43a | E. coli | 16.1 (µM) | ||||

| 37c | Various Bacteria | 46.9 - 93.7 | Various Fungi | 5.8 - 7.8 |

Data compiled from multiple sources.[4][5][6]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.

Materials:

-

Thienyl thiazole derivatives (dissolved in a suitable solvent like DMSO)

-

Bacterial and fungal strains

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the thienyl thiazole derivative solution at a known concentration into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic or antifungal agent serves as a positive control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Thienyl thiazole derivatives have also shown promise as anti-inflammatory agents, demonstrating the ability to reduce inflammation in preclinical models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Thienyl thiazole derivatives

-

Carrageenan (1% w/v in saline)

-

Wistar rats (150-200 g)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (e.g., control, standard, and test groups).

-

Compound Administration: Administer the thienyl thiazole derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives the reference drug.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Synthesis of Thienyl Thiazole Derivatives

A common and versatile method for the synthesis of thienyl thiazole derivatives is the Hantzsch thiazole synthesis.

General Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

A thiophene derivative with an α-haloketone functionality (e.g., 2-bromoacetylthiophene)

-

A thioamide (e.g., thiourea or a substituted thioamide)

-

Ethanol or other suitable solvent

-

Reflux apparatus

Procedure:

-

Reaction Setup: Dissolve the α-haloketone derivative of thiophene and the thioamide in ethanol in a round-bottom flask.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield the desired thienyl thiazole derivative.

Structure-Activity Relationship (SAR)

The biological activity of thienyl thiazole derivatives is significantly influenced by the nature and position of substituents on both the thiophene and thiazole rings.

-

Anticancer Activity: The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole moiety, such as nitro and chloro groups, has been shown to enhance cytotoxic activity.[1] The nature of the linker between the thiazole ring and other heterocyclic systems also plays a crucial role in determining the potency and selectivity of these compounds.

-

Antimicrobial Activity: For antimicrobial activity, the substitution pattern on the thiazole ring is critical. The presence of specific aryl or heteroaryl moieties can significantly enhance the activity against certain bacterial or fungal strains.[7] For instance, the presence of a 4-bromophenyl group has been associated with potent antibacterial activity.[6]

-

Anti-inflammatory Activity: The anti-inflammatory effects can be modulated by substituents on the phenyl ring of the thiazole core. The specific substitution pattern can influence the compound's ability to inhibit key inflammatory mediators.

Conclusion

Thienyl thiazole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for structure-activity relationship studies and the optimization of their pharmacological profiles. Further research into the precise molecular targets and mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective drug candidates to address a range of unmet medical needs. This guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of heterocyclic compounds.

References

Unraveling the Therapeutic Potential of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid: A Look into the Mechanistic Landscape of Thiazole Derivatives

Disclaimer: As of late 2025, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific studies detailing the mechanism of action for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. Consequently, this document serves not as a definitive guide to this specific molecule, but as an in-depth exploration of the known mechanisms of action for structurally related thiazole-containing compounds. The information presented herein is intended to provide a foundational understanding and to guide future research endeavors for scientists and drug development professionals.

Introduction to the Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to form diverse molecular interactions have made it a cornerstone in the development of drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of thiazole derivatives is often dictated by the nature and position of substituents on the thiazole ring. This guide will explore the potential mechanisms of action of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid by examining the established activities of its structural analogs.

Potential Mechanisms of Action Based on Structurally Related Compounds

While the specific targets of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid remain unelucidated, the activities of analogous compounds suggest several plausible mechanisms.

Enzyme Inhibition

A prominent mechanism of action for many thiazole derivatives is the inhibition of key enzymes involved in disease pathogenesis.

-

Monoacylglycerol Lipase (MAGL) Inhibition: Certain 2-amino-4-methylthiazole-5-carboxylate derivatives have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL).[1] MAGL is a crucial enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which can modulate pain, inflammation, and neuroprotection. Given the structural similarity, it is conceivable that 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid could exhibit similar inhibitory activity against MAGL.

-

Monoamine Oxidase (MAO) Inhibition: A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been shown to be selective inhibitors of human monoamine oxidase B (hMAO-B).[2] MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. The thiazole core in these compounds plays a critical role in their inhibitory activity.

Anticancer Activity

The thiazole moiety is a common feature in numerous anticancer agents. The anticancer effects of these compounds are often mediated through various mechanisms:

-

Apoptosis Induction: Some di-2-thienyl ketones containing a thiazole moiety have demonstrated the ability to induce apoptosis in cancer cells, potentially through the Bcl-2 family of proteins.[3]

-

Kinase Inhibition: While not directly observed for close analogs, the thiazole ring is a key component of several kinase inhibitors used in cancer therapy, such as dasatinib.[4][5] These drugs target specific protein kinases that are critical for cancer cell proliferation and survival. It is plausible that 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid could interact with certain kinases, although this would require experimental validation.

Quantitative Data for Structurally Related Thiazole Derivatives

No quantitative data (e.g., IC50, Ki, EC50) is currently available for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. However, the following table summarizes the reported activities of some related thiazole compounds to provide a reference for potential potency.

| Compound Class | Target | Activity | Reference |

| 2-amino-4-methylthiazole-5-carboxylate derivatives | MAGL | IC50 = 0.037 - 9.60 µM | [1] |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives | hMAO-B | Potent and selective inhibition | [2] |

| di-2-thienyl ketones with thiazole moiety | Hepatocellular carcinoma (HepG2) cells | IC50 = 2.31 - 9.86 µM | [3] |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Human K563 leukemia cells | High antiproliferative potency | [4][5] |

Proposed Experimental Workflow for Mechanism of Action Determination

To elucidate the mechanism of action of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, a systematic experimental approach is required. The following workflow is proposed for researchers in this field.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Methodologies for Key Experiments

4.1.1. Phenotypic Screening:

-

Objective: To identify a biological effect of the compound in a cellular context.

-

Protocol:

-

Select a panel of relevant human cancer cell lines or other disease-relevant cell types.

-

Plate cells in 96-well or 384-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid for a specified period (e.g., 48-72 hours).

-

Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

-

Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

-

4.1.2. Target Deconvolution using Affinity Chromatography:

-

Objective: To identify the direct protein targets of the compound.

-

Protocol:

-

Synthesize an analog of the compound with a linker for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the immobilized compound with cell lysate.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

4.1.3. Direct Binding Assays (Surface Plasmon Resonance - SPR):

-

Objective: To confirm and quantify the binding interaction between the compound and a putative protein target.

-

Protocol:

-

Immobilize the purified target protein on an SPR sensor chip.

-

Flow different concentrations of the compound over the chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

-

4.1.4. Enzyme Kinetics Assays:

-

Objective: To determine the inhibitory potency and mechanism of inhibition if the target is an enzyme.

-

Protocol:

-

Perform enzyme activity assays in the presence of varying concentrations of the compound and the enzyme's substrate.

-

Measure the initial reaction rates.

-

Plot the data using methods such as Michaelis-Menten or Lineweaver-Burk plots to determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).

-

Visualizing a Potential Signaling Pathway

The following diagram illustrates a generalized kinase signaling pathway that is a common target for thiazole-containing anticancer drugs. It is crucial to reiterate that this is a hypothetical representation and is not based on any specific data for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid.

Caption: Generalized MAP kinase signaling pathway potentially targeted by thiazole inhibitors.

Conclusion

While the specific mechanism of action of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid remains to be elucidated, the rich chemistry and diverse biological activities of the thiazole scaffold provide a strong foundation for future research. The potential for this compound to act as an enzyme inhibitor or an anticancer agent warrants further investigation. The experimental workflows and methodologies outlined in this guide offer a roadmap for researchers to unravel the therapeutic potential of this and other novel thiazole derivatives. As new data emerges, a more precise understanding of the molecular mechanisms underlying the activity of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid will undoubtedly come into focus.

References

- 1. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structure-Activity Relationship of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The derivative, 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, which incorporates a thiophene ring and a carboxylic acid group, presents a unique chemical architecture with significant potential for drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, drawing upon available data for the broader class of 2-thienyl-thiazole derivatives. Due to the limited publicly available research specifically on 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, this document synthesizes findings from related thiazole-containing compounds to infer potential biological activities and SAR trends.

Core Structure and Pharmacophore

The foundational structure of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid consists of a central 1,3-thiazole ring substituted at positions 2, 4, and 5.

-

2-(2-thienyl) group: The presence of the thiophene ring at the 2-position is a key feature. Thiophene is a well-known bioisostere of the phenyl ring and can engage in various non-covalent interactions with biological targets. Its sulfur atom can participate in hydrogen bonding and other electronic interactions.

-

4-Methyl group: The methyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and steric interactions within a binding pocket.

-

5-Carboxylic acid group: The carboxylic acid moiety is a critical functional group, often involved in forming strong ionic interactions or hydrogen bonds with amino acid residues in target proteins, such as enzymes or receptors. This group also significantly impacts the compound's solubility and pharmacokinetic properties.

Inferred Structure-Activity Relationships

Based on studies of analogous thiazole derivatives, several key SAR trends can be hypothesized for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid and its potential modifications. Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3]

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents.[4] For the 2-thienyl-thiazole scaffold, modifications at various positions could modulate antimicrobial potency.

| R1 (at Thiazole-C4) | R2 (at Thienyl) | R3 (at Thiazole-C5) | Anticipated Impact on Antimicrobial Activity |

| CH₃ (Methyl) | H | COOH | Baseline activity |

| H, C₂H₅, etc. | Electron-withdrawing groups (e.g., NO₂, Cl) | Ester, Amide | Modification of lipophilicity and target interaction. Electron-withdrawing groups on the thienyl ring may enhance activity. Conversion of the carboxylic acid to esters or amides can alter cell permeability and target binding. |

Anticancer Activity

Thiazole-containing compounds have been investigated as potential anticancer agents, with some derivatives showing promising cytotoxicity against various cancer cell lines.[2] The SAR for anticancer activity can be complex and target-dependent.

| R1 (at Thiazole-C4) | R2 (at Thienyl) | R3 (at Thiazole-C5) | Anticipated Impact on Anticancer Activity |

| CH₃ (Methyl) | H | COOH | Baseline activity |

| Aromatic rings | Substituted phenyl rings | Bioisosteres of COOH (e.g., tetrazole) | Introduction of additional aromatic moieties can lead to enhanced π-π stacking interactions with target proteins. The nature and position of substituents on these rings are critical. Replacement of the carboxylic acid with other acidic groups can modulate potency and pharmacokinetic profiles. |

Experimental Protocols

General Synthesis of 2-Thienyl-Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring. A typical synthetic route to obtain 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid and its analogs would involve the reaction of a thioamide with an α-haloketone.

Caption: General synthetic workflow for the target compound.

Protocol:

-

Thiazole Ring Formation: Thiophene-2-carbothioamide is reacted with an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified using techniques like column chromatography or recrystallization.

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds is commonly assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC determination.

Protocol:

-

Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared and added to each well.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid are unknown, related thiazole derivatives have been shown to interact with various biological pathways.

Caption: Potential mechanisms of action for 2-thienyl-thiazole derivatives.

-

Antimicrobial Mechanism: Thiazole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or dihydrofolate reductase, or by interfering with cell wall synthesis.[4]

-

Anticancer Mechanism: In the context of cancer, thiazole-containing compounds have been reported to act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[5][6] They may also induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Conclusion

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is scarce, analysis of related thiazole derivatives provides valuable insights into its potential biological activities and structure-activity relationships. The presence of the 2-thienyl, 4-methyl, and 5-carboxylic acid groups offers multiple avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Further investigation through synthesis of an analog library and subsequent biological screening is warranted to fully elucidate the therapeutic potential of this compound class. This technical guide serves as a foundational resource to inform such future research endeavors.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

In Silico Prediction of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, a novel small molecule with therapeutic potential. Given the prevalence of the thiazole scaffold in anti-inflammatory agents, this guide will focus on predicting its activity as a Cyclooxygenase-2 (COX-2) inhibitor. We will detail the methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is intended to serve as a practical guide for researchers in computational drug discovery, providing detailed protocols and workflows to assess the bioactivity of this and other novel chemical entities.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific molecule of interest, 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, possesses structural features suggestive of potential therapeutic value. In silico methods offer a rapid and cost-effective approach to predict the bioactivity and pharmacokinetic properties of such novel compounds, thereby accelerating the drug discovery process.

This guide will present a systematic workflow to predict the bioactivity of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, with a focus on its potential as a selective COX-2 inhibitor, a key target in the management of inflammation and pain.

Predicted Bioactivity and Target Identification

Based on the prevalence of the thiazole moiety in known anti-inflammatory drugs, Cyclooxygenase-2 (COX-2) is a plausible biological target for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. Several studies have reported on thiazole derivatives as potent and selective COX-2 inhibitors.[1][2][3][4][5] The inhibition of COX-2 is a well-established mechanism for anti-inflammatory and analgesic effects.

Target Protein Selection

For the purpose of this guide, we will use the human COX-2 protein as the primary biological target for our in silico investigations. A suitable 3D structure of the target protein is essential for structure-based drug design methods like molecular docking. The Protein Data Bank (PDB) is the primary repository for these structures.[6][7][8][9][10]

Table 1: Selected Protein Target for In Silico Analysis

| Target Protein | PDB ID | Organism | Resolution (Å) | Ligand |

| Cyclooxygenase-2 (COX-2) | 5KIR | Homo sapiens | 2.04 | Celecoxib |

In Silico Methodologies: Experimental Protocols

This section provides detailed protocols for the key in silico experiments to predict the bioactivity of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] This method allows for the estimation of binding affinity and the analysis of intermolecular interactions.

-

Ligand Preparation:

-

Obtain the 2D structure of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid.

-

Convert the 2D structure to a 3D structure using software like Avogadro or ChemDraw.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the ligand in a PDBQT format, which includes atomic charges and atom types.

-

-

Receptor Preparation:

-

Download the PDB file of the target protein (e.g., PDB ID: 5KIR) from the RCSB PDB database.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Assign Gasteiger charges to the protein atoms.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Generation:

-

Define the binding site on the receptor. This is typically the location of the co-crystallized ligand in the PDB structure.

-

Define the dimensions and center of the grid box to encompass the entire binding site. The grid box should be large enough to allow for the free rotation of the ligand.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation.

-

The command will typically include the paths to the prepared ligand and receptor files, the grid box parameters, and the output file name.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[12][13]

-

Data Set Collection:

-

Compile a dataset of structurally similar thiazole derivatives with known COX-2 inhibitory activity (e.g., IC50 values).

-

The dataset should be diverse and cover a wide range of activity values.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, and physicochemical properties) using software like PaDEL-Descriptor or Dragon.

-

-

Data Set Division:

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to validate its predictive ability.

-

-

Model Development:

-

Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a linear QSAR model that correlates the calculated descriptors with the biological activity.

-

-

Model Validation:

-

Evaluate the statistical quality of the developed model using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).

-

Use the external test set to assess the predictive power of the model.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

-

Training Set Selection:

-

Select a set of structurally diverse and highly active molecules that are known to bind to the target of interest (COX-2).

-

-

Conformational Analysis:

-

Generate a set of low-energy conformers for each molecule in the training set.

-

-

Pharmacophore Feature Identification:

-

Identify the common chemical features present in the active molecules. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers.

-

-

Pharmacophore Model Generation:

-

Align the conformers of the active molecules and generate a 3D pharmacophore model that represents the spatial arrangement of the identified features.

-

-

Model Validation:

-

Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various online tools and software can predict these properties.[14][15][16][17][18]

-

Input Structure:

-

Provide the 2D structure of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid in a suitable format (e.g., SMILES).

-

-

Prediction using Web Servers:

-

Utilize web-based tools such as SwissADME, pkCSM, or ADMETlab 2.0 to predict a range of ADMET properties.

-

-

Analysis of Results:

-

Analyze the predicted properties, including absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., Ames test, hERG inhibition).

-

Data Presentation

Table 2: Predicted ADMET Properties of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | May have moderate intestinal permeability. |

| Distribution | ||

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| PPB (%) | >90% | Expected to have high plasma protein binding. |

| Metabolism | ||

| CYP1A2 inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |

| CYP2C9 inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme. |

| CYP2D6 inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Excretion | ||

| Renal OCT2 Substrate | No | Not likely to be a substrate for the renal organic cation transporter 2. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Potential for liver toxicity. |

Note: These are predicted values and require experimental validation.

Visualization of Workflows and Pathways

Figure 1: In Silico Workflow for Bioactivity Prediction.

Figure 2: COX-2 Signaling Pathway and Point of Inhibition.

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. By focusing on COX-2 as a plausible target, we have detailed the necessary computational experiments, including molecular docking, QSAR analysis, pharmacophore modeling, and ADMET prediction. The provided protocols and workflows serve as a robust starting point for the computational evaluation of this and other novel chemical entities. The results from these in silico studies will generate valuable hypotheses that can guide subsequent experimental validation, ultimately accelerating the process of drug discovery and development. It is imperative to remember that computational predictions must always be confirmed by experimental data.

References

- 1. Discovery of novel thiazole derivatives containing pyrazole scaffold as PPAR-γ Agonists, α-Glucosidase, α-Amylase and COX-2 inhibitors; Design, synthesis and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 7. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 8. rcsb.org [rcsb.org]

- 9. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]

- 11. fiveable.me [fiveable.me]

- 12. The Top 10 Software for QSAR Analysis [parssilico.com]

- 13. QSAR, QSAR descriptors, 2D QSAR, 3D QSAR, QSAR modeling Software [vlifesciences.com]

- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugpatentwatch.com [drugpatentwatch.com]

- 16. ADMET-AI [admet.ai.greenstonebio.com]

- 17. ayushcoe.in [ayushcoe.in]

- 18. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

An In-depth Technical Guide on the Spectroscopic Data for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid (CAS No. 209540-08-9). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values derived from spectroscopic data of analogous compounds and established principles of spectroscopic interpretation. This guide is intended to support research and development activities by providing a robust spectroscopic profile, detailed experimental protocols for its characterization, and visual workflows for its synthesis and analysis.

Molecular Structure

Chemical Formula: C₉H₇NO₂S₂ Molecular Weight: 225.29 g/mol Synonyms: 2-(2-Thienyl)-4-methylthiazole-5-carboxylic acid, 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylic acid.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. These predictions are based on the analysis of structurally similar compounds containing thiazole, thiophene, carboxylic acid, and methyl functional groups.

FT-IR Spectroscopy Data

The FT-IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic - thienyl and thiazole rings) |

| ~3000 - 2500 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded)[3] |

| ~2950 - 2850 | Weak | C-H stretch (aliphatic - methyl group) |

| ~1710 - 1680 | Strong | C=O stretch (carboxylic acid) |

| ~1610 - 1580 | Medium | C=N stretch (thiazole ring)[4] |

| ~1550 - 1450 | Medium-Strong | C=C stretch (thienyl and thiazole rings)[4][5] |

| ~1400 - 1300 | Medium | C-O stretch / O-H bend (carboxylic acid) |

| ~850 - 700 | Strong | C-H out-of-plane bend (thienyl ring) |

¹H NMR Spectroscopy Data

The predicted ¹H NMR chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is expected to be recorded in a solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 7.6 | Multiplet | 2H | Thienyl-H (H5' and H3') |

| ~7.2 - 7.1 | Multiplet | 1H | Thienyl-H (H4') |

| ~2.7 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy Data

The predicted ¹³C NMR chemical shifts are based on typical values for thiazole and thiophene derivatives.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 160 | -COOH |

| ~160 - 155 | Thiazole C2 |

| ~150 - 145 | Thiazole C4 |

| ~135 - 130 | Thienyl C2' |

| ~130 - 125 | Thienyl C5' and C3' |

| ~128 - 125 | Thienyl C4' |

| ~120 - 115 | Thiazole C5 |

| ~20 - 15 | -CH₃ |

Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the following key fragments are anticipated.

| m/z | Interpretation |

| 225 | Molecular ion [M]⁺ |

| 208 | [M - OH]⁺ |

| 180 | [M - COOH]⁺ |

| 111 | Thienyl-C≡S⁺ |

| 83 | Thienyl cation |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid are provided below.

Synthesis Protocol: Hantzsch Thiazole Synthesis Adaptation

A plausible synthetic route for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid is an adaptation of the Hantzsch thiazole synthesis.

Materials:

-

Thiophene-2-carboxamide

-

Ethyl 2-chloroacetoacetate

-

Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Dioxane

Procedure:

-

Thionation of Thiophene-2-carboxamide: Thiophene-2-carboxamide is reacted with a thionating agent like phosphorus pentasulfide or Lawesson's reagent in a dry solvent such as dioxane. The mixture is heated under reflux to yield thiophene-2-carbothioamide.

-

Cyclocondensation: The resulting thiophene-2-carbothioamide is then reacted with ethyl 2-chloroacetoacetate in a solvent like ethanol. The reaction mixture is refluxed to facilitate the cyclocondensation reaction, forming the ethyl ester of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid.

-

Hydrolysis: The crude ethyl ester is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the desired 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.[6] A background spectrum of the KBr pellet is taken for baseline correction.

NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

Mass Spectrometry:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph inlet.

-

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500.

Visualizations

Synthesis Workflow

Caption: Hantzsch-type synthesis workflow for the target compound.

Analytical Workflow

Caption: General analytical workflow for structural characterization.

References

An In-depth Technical Guide to the Homologs and Analogs of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid and its structurally related homologs and analogs. This class of compounds, characterized by a central thiazole ring linked to a thiophene moiety, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anti-inflammatory and anticancer properties.

Core Structure and Chemical Properties

The parent compound, 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, possesses a molecular formula of C₉H₇NO₂S₂ and a molecular weight of 225.29 g/mol . Its chemical structure features a carboxylic acid group at the 5-position and a methyl group at the 4-position of the thiazole ring, with a thienyl group attached at the 2-position. These structural features are pivotal to its chemical reactivity and biological interactions.

| Property | Value |

| CAS Number | 209540-08-9 |

| Molecular Formula | C₉H₇NO₂S₂ |

| Molecular Weight | 225.29 g/mol |

| Melting Point | 233-235 °C[1] |